Enhanced Thiol Reactivity of N-Acryloyl Azetidine Scaffold vs. Standard Acrylamides
N-acryloyl azetidines exhibit enhanced electrophilicity at the appended Michael acceptor compared to standard acrylamides due to nonplanar hybridization of the acyl azetidine nitrogen, which reduces amide conjugation and increases the reactivity of the β-carbon toward thiol addition [1]. While specific rate constants (k_GSH) for this compound have not been publicly reported, the class-wide observation indicates that the azetidine-embedded acryloyl group provides a tunable reaction rate distinct from piperidine or pyrrolidine analogs.
| Evidence Dimension | Electrophilic reactivity toward glutathione (GSH) thiol addition |
|---|---|
| Target Compound Data | Not explicitly quantified for this specific analog in public literature |
| Comparator Or Baseline | Standard acrylamide: lower electrophilicity due to greater amide resonance stabilization |
| Quantified Difference | Qualitative class-wide observation; specific kinetic ratio unavailable |
| Conditions | Computational hybridization analysis and experimental GSH reactivity assays on diverse N-acryloyl azetidines (Palkowitz et al., 2017) |
Why This Matters
For scientists designing covalent probes, the enhanced and tunable electrophilicity of this scaffold offers a differentiated chemical starting point compared to typical acrylamide warheads, but procurement decisions require requesting proprietary kinetic data from vendors.
- [1] Palkowitz, M. D., Tan, B.-H., Hu, H., Roth, K. D., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2270–2273. View Source
